5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Block

Researchers often need regiospecific functionalization of pyridine dicarboxylates without protecting group manipulation. 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid (CAS 18181-21-0) solves this with its mixed ester/acid pattern, enabling selective amidation at the 5-carboxylic acid while leaving the 3-methyl ester intact. This scaffold matches substitution motifs in TRPC6 and KDM4 demethylase inhibitor patents, making it a direct fit for cardiovascular, fibrotic, and oncology lead optimization. Its balanced hydrophilicity (free acid) and hydrophobic anchor (4-methyl) supports fragment-based screening and HTS workflows. • ≥95% purity, research-grade building block. • Regioselective mono-esterification for sequential derivatization. • In stock, ready for immediate global dispatch.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 18181-21-0
Cat. No. B2746402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid
CAS18181-21-0
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESCC1=C(C=NC=C1C(=O)O)C(=O)OC
InChIInChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyICISDSBCSNJXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic Acid Overview


5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid (CAS 18181-21-0) is a heterocyclic pyridine-3,5-dicarboxylic acid derivative featuring a 4-methyl substituent and a mixed ester/acid functionalization pattern . This compound is recognized as a versatile small molecule scaffold , distinguished by its regioselective mono‑esterification of the 3,5-dicarboxylate core, which confers specific physicochemical and reactive properties . It is primarily utilized as a research‑grade building block in organic synthesis, with a standard purity of ≥95% .

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic Acid – Why Generic Substitution Fails


Generic substitution among pyridine‑3,5‑dicarboxylate derivatives fails because subtle variations in methylation and esterification patterns fundamentally alter key physicochemical and reactivity profiles . For example, the presence of a single methyl ester at the 3‑position in 5‑(Methoxycarbonyl)-4‑methylpyridine‑3‑carboxylic acid (MW 195.17) confers a distinct balance of hydrophilicity and electrophilicity compared to the fully acidic 4‑methylpyridine‑3,5‑dicarboxylic acid (MW 181.15) , the fully esterified 4‑methylpyridine‑3,5‑dicarboxylic acid dimethyl ester (MW 209.20) , or the non‑methylated 5‑(methoxycarbonyl)nicotinic acid (MW 181.15) . These structural differences directly impact solubility, membrane permeability, and selective reactivity in amidation or hydrolysis reactions, making the specific compound a non‑interchangeable intermediate in multi‑step synthetic routes and biological assays .

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic Acid: Key Differentiators


Mixed Ester-Acid vs. Fully Acidic Analog

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid (Target) contains a single methoxycarbonyl ester group at the 3‑position and a free carboxylic acid at the 5‑position, whereas the fully acidic analog 4‑methylpyridine‑3,5‑dicarboxylic acid (Comparator) contains two free carboxylic acid groups . This functional group difference is supported by molecular formula (Target: C₉H₉NO₄; Comparator: C₈H₇NO₄) and molecular weight (Target: 195.17 g/mol; Comparator: 181.15 g/mol) .

Organic Synthesis Medicinal Chemistry Building Block

Molecular Weight: Target vs. Fully Esterified Analog

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid (Target) exhibits a molecular weight of 195.17 g/mol , which is 14.03 g/mol lower than the fully esterified analog 4‑methylpyridine‑3,5‑dicarboxylic acid dimethyl ester (MW 209.20 g/mol) . This mass difference reflects the presence of one free carboxylic acid group in the target compound versus two methyl ester groups in the comparator.

Physicochemical Properties Purification Logistics

Predicted Density & Boiling Point

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid (Target) exhibits predicted density of 1.306±0.06 g/cm³ and predicted boiling point of 357.6±42.0 °C . In contrast, the non‑methylated analog 5‑(methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6) has a molecular weight of 181.15 g/mol and is expected to have a lower boiling point and density due to the absence of the 4‑methyl substituent (class‑level inference based on structure‑property relationships).

Formulation Process Chemistry Safety

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic Acid Applications


Selective Derivatization in Multi-Step Synthesis

The mixed ester‑acid functionality of 5‑(Methoxycarbonyl)-4‑methylpyridine‑3‑carboxylic acid (Target) enables sequential amidation or esterification at the free 5‑carboxylic acid site without disturbing the 3‑methyl ester, a feature not possible with fully acidic or fully esterified analogs . This selectivity is essential for constructing complex pyridine‑based pharmacophores where regiospecific functionalization is required to preserve desired biological activity .

Building Block for TRPC6 and KDM4 Inhibitors

Pyridine‑3,5‑dicarboxylate derivatives are core scaffolds in patent literature for TRPC6 inhibitors (WO2019081637A1) and KDM4 demethylase inhibitors [1]. The 4‑methyl and mixed ester/acid pattern of 5‑(Methoxycarbonyl)-4‑methylpyridine‑3‑carboxylic acid aligns with substitution motifs found in these patent families, making it a strategic intermediate for lead optimization campaigns targeting cardiovascular, fibrotic, and oncology indications [2].

Physicochemical Optimization for HTS Libraries

With a molecular weight of 195.17 g/mol and a predicted density of 1.306 g/cm³, 5‑(Methoxycarbonyl)-4‑methylpyridine‑3‑carboxylic acid falls within favorable property space for fragment‑based drug discovery and high‑throughput screening (HTS) . Its single free carboxylic acid enhances aqueous solubility relative to fully esterified analogs, while the 4‑methyl group provides a hydrophobic anchor for target binding, a balance critical for hit identification and validation .

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